4-Ethylpiperidin-4-OL hydrochloride

Description

Historical Context and Chemical Significance of Substituted Piperidines

The history of piperidine (B6355638) itself dates back to the mid-19th century. It was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org Both scientists obtained the compound by reacting piperine, the primary active component of black pepper, with nitric acid, which led to its name derived from the Latin word for pepper, Piper. wikipedia.org

Industrially, piperidine is produced through the hydrogenation of pyridine (B92270), often utilizing a molybdenum disulfide catalyst. wikipedia.org Beyond its role as a synthetic building block, piperidine and some of its derivatives, like N-formylpiperidine and 2,2,6,6-tetramethylpiperidine, are employed as solvents and specialized bases in organic synthesis. wikipedia.org A significant industrial application is in the production of dipiperidinyl dithiuram tetrasulfide, an accelerator used in the sulfur vulcanization of rubber. wikipedia.org

The true significance of the piperidine scaffold, however, lies in its widespread presence in pharmacologically active molecules. ias.ac.inarizona.edu The structural framework of piperidine is a key element in numerous pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govarizona.edu The biological properties of these derivatives are highly dependent on the nature and placement of substituents on the heterocyclic ring. researchgate.net This makes substituted piperidines a versatile and valuable scaffold in drug discovery and development. ajchem-a.comresearchgate.netresearchgate.net

Architectural Features and Conformational Aspects of the Piperidine Scaffold

The piperidine molecule consists of a six-membered ring with five methylene (B1212753) bridges and one amine bridge. wikipedia.org Much like its all-carbon analogue, cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.orgias.ac.in However, the presence of the nitrogen atom introduces additional complexity. Unlike cyclohexane, piperidine has two distinct chair conformations distinguished by the orientation of the N-H bond: one axial and one equatorial. wikipedia.org

Extensive studies have established that the equatorial conformation is generally more stable. wikipedia.org In the gas phase, the energy difference is approximately 0.72 kcal/mol in favor of the equatorial conformer. wikipedia.org This preference can be influenced by the solvent environment; in polar solvents, the axial conformer may gain stability. wikipedia.org The energy barrier for the interconversion of these two conformers through nitrogen inversion is relatively low, estimated at 6.1 kcal/mol. wikipedia.org

Substitution on the piperidine ring significantly influences its conformational preferences. The introduction of substituents, particularly at the nitrogen atom or on the ring carbons, can alter the balance between different chair and even boat conformations. ias.ac.inrsc.org For instance, in N-methylpiperidine, the equatorial conformation is favored by a more substantial 3.16 kcal/mol. wikipedia.org The orientation of substituents (axial vs. equatorial) is a critical factor that dictates the molecule's three-dimensional shape and, consequently, its ability to interact with biological targets. nih.gov This structural flexibility and the capacity to present substituents in well-defined spatial orientations are key reasons for the piperidine scaffold's success in drug design. researchgate.net

Position of 4-Ethylpiperidin-4-OL (B1322292) Hydrochloride within the Chemical Landscape of Piperidine Derivatives

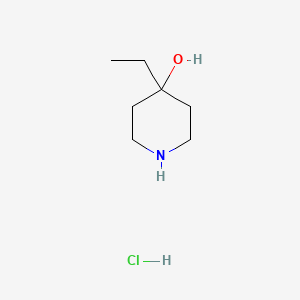

4-Ethylpiperidin-4-OL hydrochloride is a specific, substituted piperidine derivative. As a hydrochloride salt, it is the protonated form of the parent compound, 4-ethylpiperidin-4-ol, which enhances its stability and water solubility. Its structure is characterized by an ethyl group and a hydroxyl group, both attached to the same carbon atom at the 4-position of the piperidine ring, creating a tertiary alcohol.

This compound belongs to the class of 4,4-disubstituted piperidines. Such compounds serve as important intermediates and building blocks in organic synthesis. acs.orgchemicalbook.com The presence of the hydroxyl group offers a reactive handle for further chemical modifications, while the ethyl group provides specific steric and electronic properties. Structurally related compounds, such as 4-phenylpiperidin-4-ol (B156043) and piperidin-4-ones, are recognized as versatile intermediates for synthesizing complex molecules with a range of biological activities. acs.orgnih.govnih.gov For example, 4,4-Piperidinediol hydrochloride is noted as a key intermediate in the production of various pharmaceuticals. chemicalbook.com

This compound can be viewed as a fragment or scaffold for use in fragment-based drug discovery programs. whiterose.ac.uk Its defined three-dimensional structure and functional groups make it a valuable starting point for the synthesis of more complex and potentially bioactive molecules. researchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1354949-87-3 | glpbio.com |

| Molecular Formula | C7H16ClNO | glpbio.com |

| Molecular Weight | 165.66 g/mol | glpbio.com |

| Synonyms | 4-ethyl-4-Piperidinol hydrochloride | chemicalbook.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-ethylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-2-7(9)3-5-8-6-4-7;/h8-9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTPVYXPYUPQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354949-87-3 | |

| Record name | 4-ethylpiperidin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Techniques for Structural Characterization

A combination of spectroscopic methods is essential for the complete structural assignment of 4-Ethylpiperidin-4-ol (B1322292) hydrochloride, providing insights into its connectivity, stereochemistry, and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon and proton framework of 4-Ethylpiperidin-4-ol hydrochloride.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each nucleus. In the ¹H NMR spectrum of this compound, distinct signals are expected for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the piperidine (B6355638) ring protons. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) would likely appear as multiplets, as would the protons on the carbons at the C3 and C5 positions. The hydroxyl proton may appear as a broad singlet.

The ¹³C NMR spectrum would show distinct peaks for each of the seven carbon atoms in the molecule. The quaternary carbon at C4, bonded to both the hydroxyl and ethyl groups, would have a characteristic chemical shift. The carbons of the ethyl group and the individual carbons of the piperidine ring would also be identifiable.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity within the molecule. A COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the sequence of protons in the piperidine ring and the ethyl group. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals based on the assigned ¹H spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl-CH₃ | ~0.9 (triplet) | ~8 |

| Ethyl-CH₂ | ~1.6 (quartet) | ~30 |

| Piperidine-C2,6-H₂ | ~3.0-3.2 (multiplet) | ~45 |

| Piperidine-C3,5-H₂ | ~1.7-1.9 (multiplet) | ~35 |

| Piperidine-C4 | - | ~70 |

| Hydroxyl-OH | Variable (broad singlet) | - |

| NH₂⁺ | Variable (broad singlet) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The piperidine ring in this compound exists predominantly in a chair conformation to minimize steric strain. This leads to two possible chair conformers that can interconvert via ring flipping. In one conformer, the ethyl group is in an axial position and the hydroxyl group is equatorial, while in the other, the ethyl group is equatorial and the hydroxyl group is axial.

Dynamic NMR (DNMR) studies, conducted at various temperatures, can provide information about this conformational equilibrium. At room temperature, the ring flip is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. Upon cooling, the rate of interconversion slows, and separate signals for the axial and equatorial protons of the non-equivalent methylene groups may be resolved. The relative integration of these signals can be used to determine the equilibrium constant and the free energy difference between the two conformers. It is generally expected that the conformer with the bulkier ethyl group in the equatorial position will be more stable and thus more populated.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, which may be involved in hydrogen bonding. A broad band in the region of 2700-3000 cm⁻¹ would be indicative of the N-H stretching of the protonated amine hydrochloride. C-H stretching vibrations for the alkyl groups would appear just below 3000 cm⁻¹. The C-O stretching vibration would likely be observed in the 1050-1150 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| N-H Stretch (Ammonium salt) | 2700-3000 (broad) |

| C-H Stretch (Alkyl) | 2850-2960 |

Raman spectroscopy would provide complementary information, particularly for the non-polar C-C bond vibrations of the piperidine ring and ethyl group.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and confirm the molecular formula of this compound. For the free base, 4-Ethylpiperidin-4-ol, the molecular formula is C₇H₁₅NO, with a monoisotopic mass of approximately 129.1154 Da. uni.lu In electrospray ionization (ESI) mass spectrometry, the compound would be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 130.1227.

The fragmentation pattern in the mass spectrum provides valuable structural information. The molecular ion peak in amines is typically an odd number. libretexts.org Common fragmentation pathways for alcohols include the loss of a water molecule, which would result in a fragment ion at m/z 112. savemyexams.com Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a characteristic fragmentation for amines and would lead to the loss of an ethyl radical or other alkyl fragments. libretexts.org The loss of the ethyl group (C₂H₅) would result in a fragment at m/z 100.

Table 3: Predicted Mass Spectrometry Fragments for 4-Ethylpiperidin-4-ol

| Fragment | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 130.1 |

| [M+H-H₂O]⁺ | 112.1 |

| [M+H-C₂H₅]⁺ | 101.1 |

Note: These are predicted m/z values for the protonated free base.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute and relative stereochemistry. While specific crystallographic data for this compound is not publicly available, studies on analogous 4-substituted piperidines suggest that they often crystallize in monoclinic systems.

A crystal structure of this compound would definitively establish the chair conformation of the piperidine ring and the relative orientations of the ethyl and hydroxyl groups at the C4 position. It would also reveal the details of the intermolecular interactions, particularly the hydrogen bonding network involving the hydroxyl group, the protonated piperidinium (B107235) nitrogen, and the chloride counter-ion. indexcopernicus.com This information is critical for understanding the solid-state packing and physical properties of the compound. In analogous structures of piperidine hydrochlorides, extensive hydrogen bonding is a key feature of the crystal lattice. indexcopernicus.comresearchgate.net

Single Crystal X-ray Diffraction Studies

For this compound, a complete single-crystal structure determination would unambiguously define the geometry of the piperidine ring, which is expected to adopt a stable chair conformation. It would also confirm the relative stereochemistry of the ethyl and hydroxyl groups at the C4 position. Although a specific public-domain crystal structure for this exact compound is not available, analysis of analogous 4-substituted piperidine structures shows they frequently crystallize in common space groups like P2₁/c, belonging to the monoclinic crystal system. The data obtained from such an analysis would be crucial for validating computational models.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative of typical data obtained from an SCXRD experiment, as specific data for the title compound is not publicly available.)

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 - 12.5 |

| b (Å) | 5.5 - 7.5 |

| c (Å) | 15.0 - 17.0 |

| β (°) | 95 - 105 |

| Volume (ų) | 1100 - 1300 |

| Z (molecules/unit cell) | 4 |

| Key Bond Length (C4-OH) | ~1.43 Å |

| Key Bond Length (C4-CH₂) | ~1.54 Å |

| Key Bond Angle (O-C4-C3) | ~109.5° |

Powder X-ray Diffraction for Polymorphism and Solid-State Characterization

Powder X-ray diffraction (PXRD) is a vital tool for the characterization of polycrystalline materials and is particularly important in the pharmaceutical industry for identifying different crystalline forms, or polymorphs. ub.eduamericanpharmaceuticalreview.com Polymorphs of a compound have the same chemical composition but different crystal lattice arrangements, which can lead to significant differences in physical properties. mdpi.com

A PXRD analysis of this compound would involve exposing a powdered sample to an X-ray beam and recording the diffraction intensity as a function of the scattering angle (2θ). The resulting pattern is a unique fingerprint for a specific crystalline form. By comparing the PXRD patterns of samples prepared under different conditions (e.g., different solvents, temperatures), one can screen for the existence of polymorphs. americanpharmaceuticalreview.com While specific polymorphism studies on this compound are not documented in the searched literature, PXRD would be the primary technique to identify and distinguish between potential solid forms, including anhydrous crystals, hydrates, or solvates. americanpharmaceuticalreview.combibliotekanauki.pl

Analysis of Intermolecular Interactions in the Crystal Lattice

The stability of a crystal lattice is governed by a network of intermolecular interactions. In the case of this compound, the presence of a hydroxyl group (-OH), a protonated piperidinium cation (N-H⁺), and a chloride anion (Cl⁻) facilitates a variety of strong and weak hydrogen bonds.

Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Donor | Acceptor | Description |

| Charge-Assisted H-Bond | N-H⁺ | Cl⁻ | A strong electrostatic interaction that is a primary driver of crystal packing. |

| Hydrogen Bond | O-H | Cl⁻ | A strong hydrogen bond contributing to the lattice energy. |

| Hydrogen Bond | O-H | O (of another molecule) | Can lead to the formation of chains or dimers. |

| Weak Hydrogen Bond | C-H | Cl⁻ / O | Weaker interactions that provide additional stabilization to the crystal structure. |

Computational Chemistry for Molecular Geometry and Electronic Structure

Computational chemistry provides powerful tools for investigating molecular properties at the electronic level, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. orientjchem.orgmdpi.com For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to find the lowest energy (most stable) molecular geometry. researchgate.net

This optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. orientjchem.org The resulting optimized geometry represents the molecule in its ground state in the gas phase. These theoretical values can then be compared with experimental data from SCXRD to assess the accuracy of the computational model and to understand the effects of the crystalline environment on the molecular structure. orientjchem.org

Table 3: Representative Optimized Geometrical Parameters from DFT Calculations (Note: This table presents typical theoretical values. Specific calculations for the title compound are not available in the searched literature.)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Lengths (Å) | ||

| C4-O9 | 1.435 | |

| C4-C10 (Ethyl) | 1.542 | |

| N1-H | 1.028 | |

| C2-N1 | 1.505 | |

| Bond Angles (°) | ||

| O9-C4-C3 | 109.8 | |

| O9-C4-C5 | 109.8 | |

| C3-C4-C5 | 109.1 | |

| Dihedral Angles (°) | ||

| C6-N1-C2-C3 | -55.2 (Chair Conformation) | |

| C2-N1-C6-C5 | 55.1 (Chair Conformation) |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is used to explain and predict the outcomes of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a larger gap implies lower reactivity. nih.govpjoes.com

For this compound, the HOMO is expected to be localized primarily on the chloride anion and the oxygen atom of the hydroxyl group, as these are the most electron-rich sites. The LUMO is likely distributed across the antibonding orbitals, particularly around the acidic proton on the nitrogen atom (N-H⁺). Analysis of the HOMO-LUMO gap and other related quantum chemical descriptors provides a quantitative measure of the molecule's electronic stability and reactivity profile. researchgate.net

Table 4: Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

| Parameter | Formula | Significance |

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and kinetic stability. nih.gov |

| Electronegativity (χ) | -(E_LUMO + E_HOMO)/2 | Ability to attract electrons. researchgate.net |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. mdpi.com |

Conformational Searching and Energy Landscapes

Molecules with rotatable bonds can exist in multiple three-dimensional arrangements called conformations. Conformational analysis aims to identify all stable conformers and determine their relative energies. For this compound, the main source of conformational flexibility is the piperidine ring.

The piperidine ring can theoretically adopt several conformations, including the stable, low-energy 'chair' form and higher-energy 'boat' and 'twist-boat' forms. For the chair conformation, the substituents on the ring can be in either 'axial' or 'equatorial' positions. In this molecule, the C4 atom is substituted with both an ethyl and a hydroxyl group. A computational conformational search would calculate the energies of all possible arrangements. It is generally expected that the most stable conformer will be the chair form where the bulkier ethyl group occupies an equatorial position to minimize steric hindrance. The hydroxyl group's preferred orientation (axial vs. equatorial) would also be determined. The results of such a search are typically visualized as an energy landscape, a plot showing the energy of the molecule as a function of one or more key dihedral angles, with stable conformers residing in energy minima.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

The computational prediction of spectroscopic parameters serves as a powerful tool in the structural elucidation and conformational analysis of molecules like this compound. By employing quantum mechanical calculations, researchers can generate theoretical spectra that, when compared with experimental data, provide deep insights into the molecule's three-dimensional structure, electronic environment, and vibrational modes. These predictive methods are particularly valuable for confirming structural assignments and understanding complex spectral features.

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment of each nucleus within a molecule. nih.gov Computational chemistry offers methods to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, which is instrumental in assigning signals and verifying proposed structures.

The predominant method for these predictions involves Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbitals (GIAO) approach. researchgate.netliverpool.ac.uk This method calculates the isotropic magnetic shielding tensors for each nucleus. The predicted chemical shifts are then typically obtained by referencing these calculated shielding values against the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Quantum mechanical calculations are crucial for conformational analysis, as chemical shifts are exquisitely sensitive to molecular geometry. nih.gov For a flexible molecule like 4-Ethylpiperidin-4-ol, multiple low-energy conformations can exist. By calculating the NMR chemical shifts for each possible conformer and comparing the Boltzmann-averaged predicted spectrum with the experimental one, the most probable solution-state conformation can be determined. nih.gov The accuracy of these predictions has been significantly enhanced by the development of machine-learning models and refined computational protocols, which can reduce the computational cost by orders of magnitude while maintaining accuracy comparable to explicit DFT calculations. ethz.ch

While specific DFT calculations for this compound were not found in the surveyed literature, predicted chemical shifts can be estimated based on established computational models. The following tables represent illustrative predicted values for the ¹H and ¹³C NMR spectra, based on typical ranges for the functional groups and structural motifs present in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is illustrative, showing expected chemical shift ranges based on computational models for similar structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -OH | 2.5 - 4.5 | Broad Singlet | Shift and broadening are highly dependent on solvent, concentration, and temperature. |

| -CH₂- (Ethyl, quartet) | 2.8 - 3.2 | Quartet | Coupled to the methyl protons. |

| Piperidine Ring Protons (axial & equatorial) | 2.5 - 3.5 | Multiplets | Complex overlapping signals due to axial and equatorial environments and coupling. |

| -CH₃ (Ethyl, triplet) | 1.0 - 1.4 | Triplet | Coupled to the methylene protons. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is illustrative, showing expected chemical shift ranges based on computational models for similar structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C4 (Quaternary, C-OH) | 65 - 75 | The carbon atom bearing the hydroxyl and ethyl groups. |

| Piperidine Ring Carbons (adjacent to N) | 45 - 55 | Carbons at positions 2 and 6. |

| Piperidine Ring Carbon (C3, C5) | 30 - 40 | Carbons at positions 3 and 5. |

| -CH₂- (Ethyl) | 25 - 35 | The methylene carbon of the ethyl group. |

Prediction of IR Frequencies

Theoretical calculations are also widely used to predict the vibrational frequencies of molecules, which correspond to the absorption bands observed in an Infrared (IR) spectrum. libretexts.org Similar to NMR predictions, DFT methods (such as B3LYP) with appropriate basis sets (e.g., 6-311G(d,p)) are commonly employed to perform harmonic vibrational frequency calculations. researchgate.net

These calculations provide a set of vibrational modes and their corresponding frequencies. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method, leading to better agreement with experimental spectra. researchgate.net

For this compound, key predicted vibrational frequencies would include stretching and bending modes for the O-H, N-H⁺, C-H, C-N, and C-O bonds. The prediction of these frequencies aids in the assignment of the experimental IR spectrum, confirming the presence of key functional groups. libretexts.org

Table 3: Predicted IR Frequencies for this compound This table is illustrative, showing expected vibrational frequency ranges based on computational studies of molecules with similar functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|

| O-H Stretch | 3200 - 3500 | Strong, Broad | Characteristic of alcohol hydroxyl group, often involved in hydrogen bonding. researchgate.net |

| N-H⁺ Stretch | 2400 - 2700 | Medium, Broad | Characteristic of a protonated secondary amine salt. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | From the ethyl group and piperidine ring CH₂ groups. researchgate.net |

| C-O Stretch | 1050 - 1150 | Medium to Strong | For the tertiary alcohol C-O bond. |

| C-N Stretch | 1150 - 1250 | Medium | For the piperidine ring C-N bonds. |

Reactivity, Derivatization, and Utility As a Synthetic Building Block

Chemical Transformations of the Hydroxyl Group

The tertiary hydroxyl group is a primary site for derivatization, although its reactivity is influenced by steric hindrance from the adjacent ethyl and piperidine (B6355638) ring substituents.

Esterification and Etherification Reactions

The hydroxyl group of 4-ethylpiperidin-4-ol (B1322292) can undergo esterification and etherification, reactions common to alcohols.

Esterification: This reaction typically involves reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often under acidic conditions. smolecule.com For instance, related 1-substituted-4-hydroxypiperidines can be reacted with di-alkyl-substituted acetic acid chlorides to form esters. google.com Enzyme-catalyzed esterification, using lipases, has also been employed for the kinetic resolution of racemic 4-hydroxypiperidine (B117109) derivatives, highlighting a stereoselective approach to ester formation. researchgate.net

Etherification: The formation of ethers from 4-hydroxypiperidine derivatives can be achieved under various conditions. A common method involves the use of a strong base, like sodium hydride, to deprotonate the hydroxyl group, followed by reaction with an alkyl halide. nih.gov For example, the etherification of 1-benzyl-4-hydroxypiperidine (B29503) has been accomplished using sodium hydride and a catalytic amount of 15-crown-5 (B104581) in toluene (B28343). nih.gov

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| Esterification | Carboxylic acid chlorides (e.g., di-n-propyl acetic acid chloride), heat (160°C) | Piperidine Ester | google.com |

| Enzymatic Esterification | Lipase (e.g., Novozym 435), vinyl acetate | Piperidine Ester | researchgate.net |

| Etherification | Alkyl halide, Sodium hydride (NaH), 15-crown-5 (catalyst), Toluene | Piperidine Ether | nih.gov |

| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), Triphenylphosphine (B44618) (PPh₃), Phenolic compound | Aryl Piperidine Ether | nih.gov |

Oxidation Reactions to form Ketones

Oxidation of the tertiary alcohol in 4-ethylpiperidin-4-ol is not possible without breaking a carbon-carbon bond. However, the analogous secondary alcohol, 4-hydroxypiperidine, can be oxidized to the corresponding ketone, 4-piperidone (B1582916). smolecule.com Studies on the oxidation of other heterocyclic alcohols, such as other piperidin-4-ols, have been investigated to understand their kinetic and mechanistic aspects. researchgate.net The oxidation of 4-substituted 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) derivatives often involves reactions at the 4-position, leading to the formation of 4-oxo-TEMPO (TEMPONE), which highlights the reactivity of the C4 position in the piperidine ring. researchgate.netscispace.com

Substitution Reactions (e.g., Chlorination of the Hydroxyl Group)

Direct substitution of the tertiary hydroxyl group is challenging because hydroxide (B78521) (–OH) is a poor leaving group. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is often achieved by protonation in a strong acid to form an oxonium ion (–OH₂⁺), which can then leave as a water molecule.

For chlorination, reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used to convert alcohols to alkyl chlorides. For example, a simple one-pot method for preparing cyclic amines involves the efficient chlorination of amino alcohols using SOCl₂. organic-chemistry.org Another approach involves using a complex of triphenylphosphine with a chlorinating agent. However, reactions involving tertiary alcohols can be complicated by competing elimination reactions. The use of a Vilsmeier-type reagent, such as (chloro-phenylthio-methylene)dimethylammonium chloride, has been shown to be effective for the selective chlorination of primary alcohols. researchgate.net Grignard reagents have also been explored as a source of halide nucleophiles for the conversion of alcohols to alkyl halides. acs.orgnih.gov

Reactions Involving the Piperidine Nitrogen Atom

The secondary nitrogen atom in the piperidine ring is nucleophilic and readily participates in various reactions. The hydrochloride form of the compound means the nitrogen is protonated, and a base is typically required to liberate the free amine for these reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: This is a fundamental transformation for secondary amines. It can be achieved by reacting the piperidine with an alkyl halide. To drive the reaction to completion, a base such as potassium carbonate or triethylamine (B128534) is often added to neutralize the hydrogen halide formed. researchgate.net Solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly used. researchgate.net Another powerful method is reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). sciencemadness.org The "borrowing hydrogen" strategy, using catalysts to facilitate the reaction of amines with alcohols, represents a more atom-economical approach to N-alkylation. chinesechemsoc.org

N-Acylation: The piperidine nitrogen can be readily acylated using acylating agents such as acyl chlorides or anhydrides. google.com These reactions are often performed in the presence of a base to scavenge the acid byproduct. In some synthetic routes involving molecules with both hydroxyl and amino groups, selective acylation can be a challenge. For instance, in the synthesis of certain fentanyl derivatives, selective acylation of the hydroxyl group in the presence of an anilido nitrogen proved difficult, necessitating a protection strategy for the hydroxyl group. nih.gov

| Reaction Type | Common Reagents | Typical Conditions | Reference |

| N-Alkylation | Alkyl halides (e.g., benzyl (B1604629) chloride, methyl iodide) | Base (K₂CO₃, Et₃N), Solvent (DMF, MeCN), Room Temp to 80°C | echemi.com, researchgate.net |

| Reductive Amination | Aldehyde/Ketone, Sodium triacetoxyborohydride (STAB) | Dichloroethane (DCE), Room Temperature | sciencemadness.org |

| N-Acylation | Acyl chlorides, Anhydrides | Base (e.g., triethylamine), Solvent (e.g., Dioxane) | chemjournal.kz, google.com |

Formation of N-Oxides and Quaternary Ammonium (B1175870) Salts

N-Oxides: The tertiary amine resulting from N-alkylation of the piperidine nitrogen can be oxidized to an N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netgoogle.com The oxidation of N-methylanabasine, a related piperidine-containing alkaloid, with these reagents yields a mixture of stereoisomeric N-oxides at the piperidine nitrogen. researchgate.net The formation of N-oxides is a key strategy in prodrug design, as they can be metabolically reduced back to the parent tertiary amine in the body. google.com

Quaternary Ammonium Salts: The piperidine nitrogen can be quaternized by reaction with an excess of an alkylating agent, typically an alkyl halide. This reaction, known as the Menschutkin reaction, converts the secondary or a derived tertiary amine into a quaternary ammonium salt. pjps.pk For example, N-methylpiperidine can be quaternized by reacting it with phenacyl halides in a solvent like acetone (B3395972) or chloroform (B151607) to yield the corresponding N-methyl, N-phenacyl piperidinium (B107235) halides. pjps.pk The formation of these salts introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and biological properties.

Application as a Synthetic Intermediate for Complex Molecular Architectures

The inherent functionalities of 4-Ethylpiperidin-4-ol hydrochloride make it a valuable building block for medicinal chemists and those in the field of organic synthesis. The piperidine moiety is a common feature in many biologically active compounds and natural products. kcl.ac.uk The presence of both an ethyl group and a hydroxyl group at the 4-position provides a strategic point for further chemical elaboration, leading to a wide array of complex molecules.

Precursor to Multi-Substituted Piperidine Scaffolds

The piperidine ring is a prevalent structure in numerous pharmaceutical drugs. kcl.ac.uk Consequently, there is significant interest in developing methods to create piperidines with various substituents in a controlled manner. kcl.ac.uk this compound is an excellent precursor for generating multi-substituted piperidine scaffolds. The hydroxyl group can be transformed into other functional groups or used as a handle for attaching different molecular fragments. For instance, the hydroxyl group can be oxidized to a ketone, which then allows for a host of subsequent reactions at that position. Furthermore, the nitrogen atom within the piperidine ring can be readily functionalized. ontosight.ai

One common strategy involves the modification of the hydroxyl group. For example, it can be replaced with other substituents through nucleophilic substitution reactions after conversion to a better leaving group. This allows for the introduction of a wide range of chemical functionalities at the 4-position, leading to diverse piperidine derivatives.

Below is a table showcasing synthetic transformations starting from 4-Ethylpiperidin-4-ol or its derivatives to yield multi-substituted piperidines.

| Starting Material | Reagents and Conditions | Product | Research Focus |

| 4-piperidone | Ethylamine, reducing agent (e.g., Sodium triacetoxyborohydride) | 1-Ethylpiperidin-4-ol | Reductive amination for synthesis of piperidine alcohols. |

| 1-methylpiperidin-4-one | Nitromethane, MeONa, EtOH | 1-methyl-4-(nitromethyl)piperidin-4-ol | Synthesis of intermediates for drugs like azelastine (B1213491) hydrochloride. patsnap.com |

| 4-(aminomethyl)-1-methylpiperidin-4-ol | NaNO₂, glacial acetic acid | 1-methylhexahydroazepin-4-one hydrochloride | Ring expansion to form azepine derivatives. patsnap.com |

| 4-hydroxypiperidine | Ethyl chloroformate | Ethyl 4-hydroxypiperidine-1-carboxylate | Precursor for more complex pharmaceutical compounds. ontosight.ai |

Integration into Heterocyclic and Macrocyclic Ring Systems

The reactivity of this compound also permits its integration into larger and more complex ring systems, including other heterocycles and macrocycles. Macrocycles, which are large ring structures, are of significant interest in drug discovery due to their unique conformational properties. mdpi.com The synthesis of these structures often involves the strategic connection of smaller building blocks.

The hydroxyl and amine functionalities of this compound can participate in ring-forming reactions. For example, the amine can react with difunctional electrophiles to form larger heterocyclic systems. Similarly, the hydroxyl group can be used as a nucleophile in cyclization reactions. These strategies enable the construction of novel polycyclic and macrocyclic architectures containing the 4-ethylpiperidine (B1265683) motif. The development of efficient macrocyclization methods, such as the double aromatic nucleophilic substitution (SNAr) approach, facilitates the creation of diverse macrocyclic libraries. rsc.org

The following table provides examples of how piperidine-containing units can be incorporated into larger cyclic structures.

| Piperidine Building Block | Reaction Type | Resulting Structure | Significance |

| Diamine and Dialdehyde precursors | Macrocyclization via Schiff base formation | Macrocycles containing N-heterocycles | Potential as ion-selective agents or for their biological properties. mdpi.com |

| Azido- and alkyne-functionalized precursors | "Click" chemistry (cycloaddition) | Triazole-containing macrocycles | High efficiency and yield, with applications in drug design. researchgate.net |

| Dithiol and dihalide compounds | Template condensation | Thia-containing macrocycles | Selective binding of transition metal ions. core.ac.uk |

Contribution to Diversity-Oriented Synthesis Libraries

Diversity-oriented synthesis (DOS) is a strategy used to create large collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. cam.ac.uknih.gov The goal of DOS is to explore a wide range of "chemical space" to identify novel compounds with interesting biological activities. cam.ac.ukscispace.com this compound is a valuable starting material for DOS because its structure can be readily diversified.

The table below illustrates the concept of how a single starting material can lead to a diverse set of molecular skeletons, a key principle of diversity-oriented synthesis.

| Starting Scaffold | Diversification Strategy | Resulting Skeletons | Aim of the Synthesis |

| A common substrate with multiple reactive sites | Branching pathways using different reagents and conditions | Structurally distinct molecular frameworks | To generate skeletal diversity for exploring new areas of chemical space. scispace.comscispace.com |

| A densely functionalized molecule | Functional group pairing under distinct reaction conditions | Varied molecular scaffolds | To create libraries of compounds with diverse biological activities. cam.ac.uk |

| Privileged scaffolds (e.g., piperidine) | Multi-component reactions, cycloadditions, ring-closing metathesis | Libraries of compounds based on the initial scaffold | To identify novel biological probes and drug candidates. nih.gov |

Advanced Analytical Methodologies and Quality Control in Research

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental in separating 4-Ethylpiperidin-4-OL (B1322292) hydrochloride from impurities and in quantifying its concentration. These methods are chosen for their high resolution, sensitivity, and accuracy.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantitative analysis of non-volatile compounds like 4-Ethylpiperidin-4-OL hydrochloride. nih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for this purpose. nih.gov In a typical RP-HPLC setup, a C18 column is used as the stationary phase, which separates compounds based on their hydrophobicity. nih.govresearchgate.net

For quantitative analysis, a validated HPLC method ensures accuracy and precision. researchgate.net The method validation process typically includes parameters such as linearity, precision, accuracy, and specificity. ptfarm.plbrieflands.com Linearity is established by creating a calibration curve with standard solutions of known concentrations. For instance, a linear relationship might be observed in a concentration range of 0.44-53.33 μg/mL with a high correlation coefficient (R² > 0.99). nih.gov The limit of detection (LOD) and limit of quantitation (LOQ) are also determined to define the sensitivity of the method. nih.govptfarm.pl For example, an LOD for a similar compound, pioglitazone (B448) hydrochloride, was found to be 42 ng/ml. nih.gov The purity of a substance is often determined as a percentage, with standards for pharmaceutical use typically requiring purity greater than 95% or even 99%. worktribe.comgoogle.com

A mobile phase, often a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol), is used to elute the compound from the column. nih.govbrieflands.com The composition of the mobile phase can be constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. nih.govptfarm.pl Detection is commonly performed using an ultraviolet (UV) detector, although for compounds lacking a strong UV chromophore, alternative detectors like a Charged Aerosol Detector (CAD) can be utilized. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Analysis of a Piperidine (B6355638) Derivative

| Parameter | Condition |

| Column | Inertsil ODS-3 C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with acetonitrile and water (containing 0.1% phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 30°C |

This table presents a hypothetical but representative set of HPLC conditions based on methods used for similar piperidine derivatives. nih.govptfarm.pl

Gas Chromatography (GC) for Volatile Impurities and Isomer Differentiation

Gas Chromatography (GC) is a powerful technique for the analysis of volatile organic compounds and is particularly useful for identifying and quantifying volatile impurities that may be present in this compound from its synthesis process. ijpsonline.com These impurities can include residual solvents or by-products. Headspace GC (HS-GC) is a common technique for analyzing such volatile impurities in pharmaceuticals. ijpsonline.com

GC can also be instrumental in differentiating isomers. While mass spectrometry may produce nearly identical spectra for isomers, their different physical properties can lead to different retention times on a GC column, allowing for their separation and individual identification. clhc.nl For the analysis of less volatile compounds like piperidine derivatives, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. oup.com For instance, derivatization with reagents like pentafluorobenzoyl chloride can make the analytes suitable for GC analysis. oup.com

The choice of the GC column is critical for achieving good separation. Capillary columns with various stationary phases, such as those based on polysiloxanes, are widely used. ijpsonline.com A flame ionization detector (FID) is a common detector for quantitative analysis due to its high sensitivity and wide linear range. tno.nl

Chiral Chromatography for Enantiomeric Excess Determination

Since 4-Ethylpiperidin-4-OL possesses a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. nih.govijcpa.in This is crucial as different enantiomers of a drug can have different pharmacological activities and toxicities.

Chiral separations are typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. nih.govgcms.cz Commercially available chiral columns, such as those based on cellulose (B213188) derivatives (e.g., Chiralcel OD and Chiralcel OJ), have been successfully used for the resolution of racemic mixtures of piperidine derivatives. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different energies and thus different retention times.

The enantiomeric excess is a measure of the purity of one enantiomer in a mixture and is calculated as the percentage of the major enantiomer minus the percentage of the minor enantiomer. chemistrysteps.comyoutube.com For pharmaceutical applications, a high enantiomeric excess, often greater than 99%, is desirable. google.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of compounds in complex mixtures.

LC-MS and GC-MS for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools in modern analytical chemistry. They combine the separation power of chromatography with the high specificity and sensitivity of mass spectrometry for identification and quantification.

LC-MS is particularly well-suited for the analysis of this compound. After separation by HPLC, the analyte is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common ionization technique for polar molecules like piperidine derivatives. rsc.org The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing a unique molecular fingerprint. uni.lu For instance, a protonated molecule of 4-ethylpiperidin-4-ol would be expected at an m/z of 130.12265 [M+H]+. uni.lu Tandem mass spectrometry (LC-MS/MS) can provide even greater specificity and structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This technique is highly sensitive, with limits of quantification often in the low ng/mL range. nih.gov

GC-MS is used for the analysis of volatile and semi-volatile compounds. As with GC, derivatization may be required for this compound. The mass spectra obtained from GC-MS provide valuable information about the molecular weight and fragmentation pattern of the compound, which can be compared to spectral libraries for positive identification. oup.com GC-MS is also highly effective for identifying unknown impurities. tno.nl

Table 2: Predicted Collision Cross Section (CCS) Values for 4-Ethylpiperidin-4-ol Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 130.12265 | 129.8 |

| [M+Na]+ | 152.10459 | 135.1 |

| [M-H]- | 128.10809 | 128.7 |

Data sourced from PubChemLite, providing predicted values for collision cross-section which relates to the ion's size and shape in the gas phase. uni.lu

GC-IR for Isomer and Functional Group Characterization

Gas Chromatography-Infrared Spectroscopy (GC-IR) is a powerful hyphenated technique that combines the separation capabilities of GC with the structural information provided by infrared spectroscopy. While GC-MS is excellent for determining molecular weight and fragmentation patterns, GC-IR provides information about the functional groups present in a molecule and can be particularly useful for differentiating between isomers that may have very similar mass spectra. clhc.nl

As the separated components elute from the GC column, they pass through a light pipe in the IR spectrometer, and a full IR spectrum is obtained for each component. This allows for the characterization of functional groups, such as the hydroxyl (-OH) and amine (-NH) groups present in this compound. researchgate.net The ability to obtain unique IR spectra for different isomers makes GC-IR a valuable tool for unambiguous identification, especially when dealing with closely related compounds. unodc.org

Trace Analysis and Impurity Profiling

The rigorous quality control of chemical compounds intended for research and development is paramount to ensure the reliability and reproducibility of scientific findings. For a compound such as this compound, a comprehensive impurity profile is essential. This involves the detection, identification, and quantification of any extraneous substances present in the material. researchgate.net Impurities can originate from various stages, including synthesis, purification, and storage, and their presence, even in trace amounts, can significantly impact the compound's chemical and physical properties, as well as its behavior in biological assays.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate stringent quality control for pharmaceutical-grade compounds through Current Good Manufacturing Practice (cGMP) guidelines, which necessitate the use of advanced analytical methods for impurity profiling. pmarketresearch.com While this compound may be used for research purposes, adhering to similar principles of quality control is a critical aspect of good laboratory practice.

Potential Impurities in this compound

The impurity profile of this compound is intrinsically linked to its synthetic route. Common methods for synthesizing 4-alkyl-4-hydroxypiperidines can introduce several types of impurities:

Starting Materials: Incomplete reactions can result in the carry-over of starting materials into the final product. For instance, in a typical synthesis, unreacted piperidin-4-one or ethylmagnesium bromide (in a Grignard reaction) could be present.

By-products: Side reactions are a common source of impurities. In the synthesis of piperidine derivatives, these can include products of over-alkylation, elimination, or rearrangement. For example, the dehydration of the tertiary alcohol in 4-Ethylpiperidin-4-ol could lead to the formation of 4-ethyl-1,2,3,6-tetrahydropyridine.

Intermediates: Synthetic pathways often involve intermediate compounds that may not be fully converted to the final product.

Reagents and Solvents: Residual amounts of reagents, catalysts, and solvents used during the synthesis and purification process are also common impurities. researchgate.net Solvents like toluene (B28343) and dichloromethane (B109758) are often detected as residual impurities in the synthesis of piperidine derivatives. pmarketresearch.com

Below is a table of potential impurities for this compound:

| Impurity Name | IUPAC Name | Potential Source | Recommended Analytical Technique |

| Piperidin-4-one | Piperidin-4-one | Unreacted starting material | GC-MS, LC-MS |

| 4-Ethyl-1,2,3,6-tetrahydropyridine | 4-ethyl-1,2,3,6-tetrahydropyridine | Dehydration by-product | GC-MS, LC-MS |

| Pyridine (B92270) | Pyridine | Impurity in starting material, degradation | GC-MS |

| Toluene | Toluene | Residual solvent | Headspace GC-MS |

| Dichloromethane | Dichloromethane | Residual solvent | Headspace GC-MS |

Advanced Analytical Methodologies for Quality Control

To ensure the purity of this compound, a combination of advanced analytical techniques is employed. These methods offer the high sensitivity and selectivity required to detect and quantify trace-level impurities. jocpr.com

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. jocpr.com For a polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) with a suitable column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is commonly used. UV detection is often suitable if the impurities possess a chromophore. For impurities without a chromophore, or for enhanced sensitivity, a mass spectrometer can be used as the detector (LC-MS). chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain by-products. pmarketresearch.com Headspace GC-MS is particularly effective for quantifying residual solvents like toluene and dichloromethane. Derivatization may sometimes be necessary for polar compounds to increase their volatility for GC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it a powerful tool for identifying and quantifying a wide range of impurities, especially in complex matrices. For a polar amine like this compound, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry can provide excellent retention and separation. chromatographyonline.comrsc.org LC-MS/MS offers even greater specificity and is invaluable for the structural elucidation of unknown impurities.

A typical quality control workflow would involve an initial purity assessment by HPLC. If significant impurities are detected, LC-MS/MS would be used for their identification. Headspace GC-MS would be run to quantify residual solvents.

Below is an example of a typical set of parameters for an HPLC method for the quality control of this compound:

| Parameter | Specification |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Mass Spectrometer |

| Injection Volume | 10 µL |

By employing these advanced analytical methodologies, a comprehensive quality control profile of this compound can be established, ensuring its suitability for research applications.

Solid State Chemistry of 4 Ethylpiperidin 4 Ol Hydrochloride

Crystallization Techniques for Single Crystal Growth

The successful growth of high-quality single crystals is a prerequisite for the definitive determination of a compound's molecular and crystal structure by X-ray diffraction. For piperidine (B6355638) derivatives, which are often basic, crystallization is frequently achieved from their hydrochloride salts.

Common techniques for the single crystal growth of piperidine hydrochloride salts include:

Slow Evaporation: This is the most common and straightforward method. A saturated solution of the compound in a suitable solvent or solvent mixture is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks. For compounds like 4-Ethylpiperidin-4-OL (B1322292) hydrochloride, polar solvents such as ethanol (B145695), methanol (B129727), or mixtures with water are often employed. The choice of solvent is crucial as it can influence the resulting crystal form.

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility at lower temperatures can lead to the formation of well-ordered crystals. The cooling rate is a critical parameter; rapid cooling often results in smaller or less perfect crystals.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in an open vial, which is then placed in a larger sealed container with a more volatile solvent (the anti-solvent) in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

A study on the synthesis of a related compound, the hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid, successfully utilized crystallization to obtain single crystals suitable for X-ray diffraction analysis, confirming its absolute stereochemistry. researchgate.net Similarly, a bromo-substituted benzofuro[2,3-c]pyridin-8-ol derivative was crystallized as its hydrochloride salt for single-crystal X-ray analysis. nih.gov These examples underscore the general applicability of these techniques to piperidine-based hydrochlorides.

Table 1: Potential Solvents for Crystallization of 4-Ethylpiperidin-4-OL Hydrochloride

| Solvent System | Crystallization Method | Potential Outcome |

| Ethanol | Slow Evaporation, Slow Cooling | Single crystals suitable for diffraction. |

| Methanol/Water | Slow Evaporation | May yield hydrated crystal forms. |

| Isopropanol | Slow Evaporation, Vapor Diffusion | Alternative for controlling crystal growth rate. |

| Acetone (B3395972)/Ethanol | Vapor Diffusion (Acetone as anti-solvent) | Can induce crystallization of less soluble forms. |

Polymorphism and Solvatomorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Solvatomorphism is a related phenomenon where the compound crystallizes with solvent molecules incorporated into the crystal lattice. These different solid forms can have distinct physicochemical properties.

Identification and Characterization of Different Solid Forms

While no specific polymorphic or solvatomorphic studies on this compound have been published, research on other piperidine derivatives shows that this is a common phenomenon. rsc.org For instance, piperidin-4-ol itself is known to exist in at least two polymorphic forms with different hydrogen bonding configurations. nih.gov The identification and characterization of these forms rely on a combination of analytical techniques:

Powder X-ray Diffraction (PXRD): This is the primary tool for distinguishing between different crystalline forms, as each polymorph will produce a unique diffraction pattern.

Differential Scanning Calorimetry (DSC): DSC can detect phase transitions, melting points, and desolvation events, providing thermal signatures for each solid form. Different polymorphs will typically have different melting points.

Thermogravimetric Analysis (TGA): TGA measures changes in mass with temperature and is particularly useful for identifying solvates by quantifying the loss of solvent upon heating.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local molecular environment and can differentiate polymorphs based on shifts in characteristic absorption bands resulting from different hydrogen bonding and packing arrangements.

Impact of Crystallization Conditions on Polymorphic Outcome

The specific polymorph or solvate obtained is often highly dependent on the crystallization conditions. Key factors influencing the polymorphic outcome include:

Solvent: The polarity, hydrogen bonding capability, and size of the solvent molecule can direct the crystallization towards a specific form. Crystallization from a solvent like water could potentially yield a hydrate.

Temperature: The temperature of crystallization can affect the relative stability of different polymorphs. One form may be more stable at a lower temperature, while another is favored at a higher temperature.

Supersaturation and Rate of Crystallization: The level of supersaturation and the rate at which it is achieved (e.g., through rapid or slow cooling/evaporation) can determine whether a kinetically or thermodynamically favored form crystallizes. Mechanochemical methods, such as grinding, have also been shown to induce polymorphic transformations in related systems. beilstein-journals.org

For this compound, a systematic screening of various solvents and crystallization conditions would be necessary to identify and control its potential polymorphic and solvatomorphic forms.

Co-crystallization and Salt Formation for Enhanced Crystallinity

Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with a neutral guest molecule (a co-former) in the crystal lattice. While 4-Ethylpiperidin-4-OL is already in its hydrochloride salt form, co-crystallization of this salt with suitable co-formers could still be explored to potentially enhance properties like crystallinity or stability.

The selection of a co-former is typically based on the potential for forming robust intermolecular interactions, such as hydrogen bonds. For the hydrochloride salt of a piperidinol, the key functional groups available for hydrogen bonding are the protonated piperidinium (B107235) nitrogen (N-H+), the hydroxyl group (O-H), and the chloride anion (Cl-).

Table 2: Potential Co-formers for this compound

| Co-former Class | Example Co-formers | Rationale for Interaction |

| Carboxylic Acids | Benzoic Acid, Succinic Acid | The carboxylic acid group can form strong hydrogen bonds with the piperidinium N-H+ and the hydroxyl group. |

| Amides | Nicotinamide, Isonicotinamide | The amide group offers both hydrogen bond donors and acceptors, allowing for diverse supramolecular synthons. |

| Phenols | Resorcinol, Hydroquinone | The phenolic hydroxyl groups can interact with the chloride ion and the piperidinol's functional groups. |

Studies on other hydrochloride salts have demonstrated that co-crystallization can lead to new crystalline phases with altered properties. chemscene.com The primary goal would be to form a well-ordered crystalline material, which can be advantageous for formulation and stability. The resulting co-crystals would be characterized using the techniques described in section 6.2.1 to confirm their structure and properties.

Influence of Crystal Structure on Spectroscopic Signatures

The crystal structure, specifically the molecular conformation and intermolecular interactions (primarily hydrogen bonding), has a direct and measurable impact on the spectroscopic signatures of a compound.

Infrared (IR) and Raman Spectroscopy: In the solid state, the vibrational frequencies of functional groups are sensitive to their environment. For this compound, the key vibrational bands to monitor would be:

O-H stretching: The position and shape of this band (typically broad in the 3200-3600 cm⁻¹ region) are highly indicative of the strength and nature of hydrogen bonding involving the hydroxyl group.

N-H stretching: The stretching vibration of the protonated amine (piperidinium ion) will also be influenced by hydrogen bonding, usually with the chloride anion.

C-O and C-N stretching: These vibrations in the fingerprint region (below 1500 cm⁻¹) will also shift depending on the molecular conformation and crystal packing. Different polymorphs, with their unique hydrogen bonding networks, would be expected to show distinct differences in these regions of their IR and Raman spectra.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR is a powerful technique for probing the local environment of specific nuclei (e.g., ¹³C, ¹⁵N) in the solid state.

¹³C ssNMR: The chemical shifts of the carbon atoms in the piperidine ring and the ethyl group will be sensitive to the molecular conformation (e.g., chair conformation of the piperidine ring, orientation of the ethyl and hydroxyl groups) and intermolecular packing effects. Different polymorphs will yield different sets of chemical shifts, and the number of signals can indicate the number of crystallographically independent molecules in the asymmetric unit.

¹⁵N ssNMR: The chemical shift of the nitrogen atom would provide direct information about the protonation state and the hydrogen bonding environment of the piperidinium ion.

For example, a study on 4-(4-Chlorophenyl)piperidin-4-ol showed that the piperidine ring adopts a chair conformation with the hydroxyl group in an axial position, which is stabilized by O-H···N hydrogen bonds. researchgate.net Such specific interactions would lead to characteristic shifts in its vibrational and NMR spectra compared to a hypothetical polymorph with an equatorial hydroxyl group.

Emerging Research Avenues and Future Prospects

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of piperidine (B6355638) derivatives is a cornerstone of modern organic chemistry, and the development of efficient catalytic systems is a primary focus of this research. Future efforts concerning 4-Ethylpiperidin-4-ol (B1322292) hydrochloride are geared towards catalysts that offer higher yields, greater selectivity, and milder reaction conditions.

Hydrogenation of pyridine (B92270) precursors is a common route to piperidine synthesis. mdpi.com Research is moving beyond traditional catalysts to explore more sophisticated systems. This includes the use of transition metals like rhodium, iridium, nickel, and cobalt, which have shown effectiveness in the hydrogenation of various N-heteroaromatic compounds. mdpi.commdpi.com For instance, iridium(I) catalysts with specific chiral ligands have been successfully used for the asymmetric hydrogenation of pyridinium (B92312) salts. mdpi.com Similarly, palladium-catalyzed hydrogenation has proven effective for producing highly functionalized piperidines, including precursors to widely used pharmaceuticals. mdpi.com

The development of nanocatalysts, such as those based on cobalt or ruthenium, also represents a promising frontier for the synthesis of piperidine derivatives. mdpi.com These systems offer high stability and can often be recycled and reused multiple times, aligning with the principles of green chemistry. The goal is to identify or design a catalytic system that can efficiently produce 4-Ethylpiperidin-4-ol from readily available starting materials with minimal waste and high atom economy.

| Catalyst Type | Example Reaction | Potential Advantages |

| Palladium-based | Hydrogenation of pyridine derivatives. mdpi.com | High chemoselectivity, effective in the presence of various functional groups. mdpi.com |

| Rhodium-based | Asymmetric hydrogenation of piperidinones. mdpi.com | High stereoselectivity, milder reaction conditions. mdpi.com |

| Iridium-based | Asymmetric hydrogenation of pyridinium salts. mdpi.comacs.org | Excellent enantioselectivity, applicable to a broad substrate scope. acs.org |

| Nickel-based | Hydrogenation of pyridine derivatives. mdpi.com | Cost-effective alternative to precious metals, high efficiency. mdpi.comacs.org |

Exploration of Unconventional Reaction Conditions (e.g., Mechanochemistry)

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is rapidly emerging as a powerful and sustainable alternative to traditional solvent-based synthesis. researchgate.net This technique, often performed in a ball mill or grinder, can significantly reduce or eliminate the need for bulk solvents, leading to cleaner reactions and easier product purification. organic-chemistry.orgnih.gov

The application of mechanochemistry to the synthesis of nitrogen-containing heterocycles is an active area of research. mdpi.comorganic-chemistry.orgacs.org Studies have demonstrated that techniques like liquid-assisted grinding (LAG) can produce high yields of heterocyclic systems with reduced reaction times compared to solution-phase methods. cardiff.ac.uk For the synthesis of 4-Ethylpiperidin-4-ol hydrochloride, mechanochemical approaches could offer several advantages:

Sustainability : Reduces solvent waste, aligning with green chemistry principles. researchgate.net

Efficiency : Can lead to faster reaction rates and high yields. asianpubs.org

Novel Reactivity : Mechanical force can access different reaction pathways than those available in solution, potentially leading to novel structures. nih.gov

While specific protocols for this compound have yet to be widely published, the general success of mechanochemistry for synthesizing related N-heterocycles suggests this is a highly promising avenue for future investigation. mdpi.comorganic-chemistry.org

Theoretical Predictions of Novel Reactivity and Chemical Properties

Computational chemistry provides powerful tools for predicting the behavior of molecules, guiding laboratory research and saving significant resources. Methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are increasingly being applied to piperidine derivatives to understand their structural, electronic, and reactive properties. researchgate.netnih.gov

For this compound, theoretical studies can predict a range of important characteristics:

Reactivity Indices : Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can determine the molecule's nucleophilic or electrophilic nature and predict its chemical stability and reactivity. chemjournal.kzekb.eg

Charge Distribution : Analysis of the charge characteristics can identify reactive centers within the molecule. For example, in similar piperidine derivatives, the oxygen of a benzoyl radical has been identified as a primary nucleophilic center. chemjournal.kz

Conformational Analysis : Computational models can determine the most stable three-dimensional shape of the molecule, which is crucial for understanding its interactions with other molecules, such as biological receptors.

Spectroscopic Properties : Theoretical calculations can help interpret experimental data from techniques like NMR. pjoes.com

These in silico studies allow researchers to screen for potential applications and design more effective synthetic routes before embarking on extensive experimental work. nih.govresearchgate.net

| Computational Method | Predicted Property | Significance |

| Density Functional Theory (DFT) | HOMO-LUMO energy gap, molecular geometry. pjoes.com | Predicts chemical reactivity, stability, and photophysical properties. ekb.egpjoes.com |

| QSAR (Quantitative Structure-Activity Relationship) | Biological activity (e.g., IC₅₀ values). nih.govnih.gov | Guides the design of derivatives with enhanced biological functions. nih.gov |

| Molecular Dynamics (MD) Simulations | Conformational changes, intermolecular interactions. researchgate.net | Provides insight into how the molecule behaves in a biological or material environment. researchgate.net |

Applications as Chemical Probes in Mechanistic Organic Chemistry Studies

The functional groups present in 4-Ethylpiperidin-4-ol—a secondary amine and a tertiary alcohol—make it a candidate for use as a chemical probe in mechanistic studies. Chemical probes are small molecules used to study and manipulate biological systems or chemical reactions.

The piperidine scaffold is a common feature in molecules designed for chemical biology. For example, related piperidine derivatives have been used for the site-specific modification of proteins. The reactivity of the amine and hydroxyl groups in 4-Ethylpiperidin-4-ol could potentially be exploited for similar purposes, such as tagging proteins or acting as a reporter molecule to investigate reaction mechanisms. While it is commercially available as a research chemical pharmaffiliates.com, its specific applications as a probe are still an emerging area of interest. americanchemicalsuppliers.com

Integration into Advanced Materials Science as a Building Block

The field of materials science is continually searching for novel molecular building blocks to create advanced materials with tailored properties. extrica.com Piperidine derivatives are already used in various material applications, such as serving as light stabilizers for polymers. google.com

This compound is being explored for its potential role in this field. netascientific.comambeed.com The presence of both a hydroxyl group and a secondary amine provides two reactive sites that can be used for polymerization. This bifunctionality allows it to act as a monomer or a cross-linking agent in the synthesis of new polymers and coatings. Its integration into a polymer backbone could enhance properties such as flexibility, durability, and thermal stability. netascientific.com As a result, it is a compound of interest for creating new functional materials, from specialized polymers to components in organic-inorganic hybrid materials. bldpharm.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Ethylpiperidin-4-OL hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves catalytic enantioselective three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate, as demonstrated in enantioselective methodologies . Optimization includes adjusting catalyst loading (e.g., chiral catalysts for stereochemical control), temperature (25–80°C), and solvent polarity (e.g., THF or DMF). Reductive amination or alkylation of piperidine precursors using agents like LiAlH4 or NaBH4 under inert atmospheres may also apply .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the piperidine ring, ethyl substituent, and hydroxyl group positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C7H16ClN) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry and hydrogen bonding between the hydroxyl group and chloride ion .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .